

Application Notes and Protocols for HJC0149 in Cardiovascular Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction to HJC0149

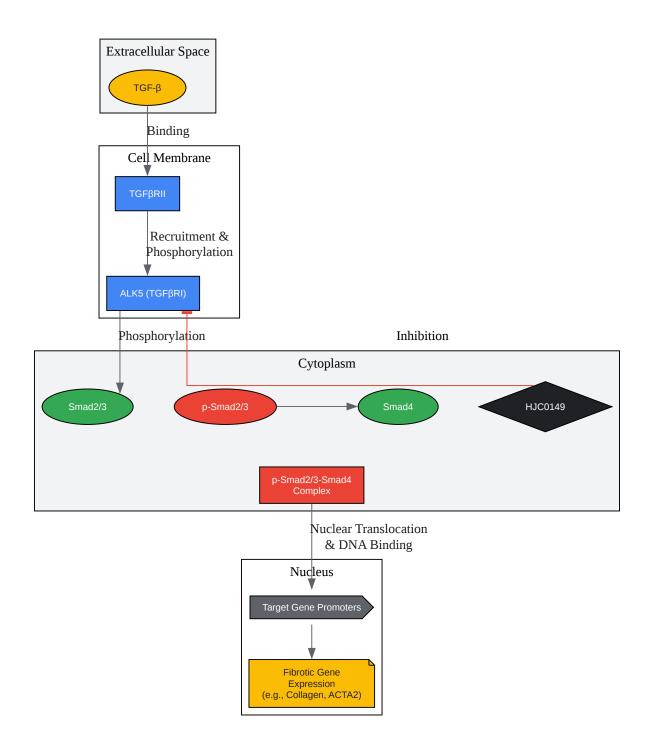
HJC0149 is a potent and selective small molecule inhibitor of the Transforming Growth Factorbeta (TGF- β) receptor I (TGF β RI), also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF- β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. In the cardiovascular system, aberrant TGF- β signaling is strongly implicated in the pathogenesis of various diseases, including cardiac fibrosis, hypertrophy, and vascular remodeling. By selectively targeting ALK5, **HJC0149** offers a promising therapeutic strategy to attenuate or reverse pathological remodeling in the heart and vasculature.

These application notes provide a practical guide for the use of **HJC0149** in cardiovascular research, including its mechanism of action, protocols for in vitro and cell-based assays, and expected outcomes.

Mechanism of Action and Signaling Pathway

HJC0149 exerts its biological effects by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of downstream mediators, primarily Smad2 and Smad3. The canonical TGF-β signaling cascade and the inhibitory action of **HJC0149** are depicted below.









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